molecular formula C27H26ClN5O4S B15085006 N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15085006
M. Wt: 552.0 g/mol
InChI Key: NWASYMFWWGOFGR-STBIYBPSSA-N
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Description

N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the final condensation with the hydrazide. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and hydrazides with comparable structures. Examples include:

  • 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-(4-phenyl-4H-1,2,4-triazol-3-ylthio)acetohydrazide

Uniqueness

What sets N’-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H26ClN5O4S

Molecular Weight

552.0 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26ClN5O4S/c1-17(18-10-12-20(28)13-11-18)29-30-24(34)16-38-27-32-31-26(33(27)21-8-6-5-7-9-21)19-14-22(35-2)25(37-4)23(15-19)36-3/h5-15H,16H2,1-4H3,(H,30,34)/b29-17+

InChI Key

NWASYMFWWGOFGR-STBIYBPSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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